

"3-Bromo-6-iodo-2-methylpyridine" synthesis protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

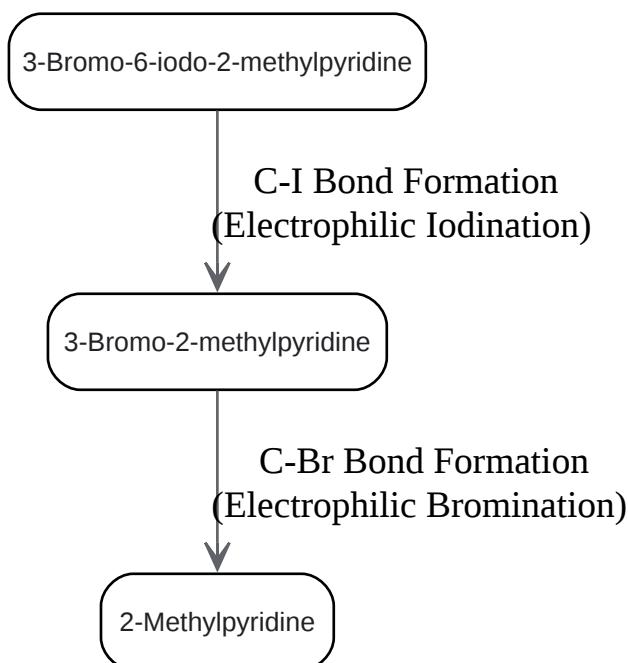
Compound of Interest

Compound Name: **3-Bromo-6-iodo-2-methylpyridine**

Cat. No.: **B1523688**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3-Bromo-6-iodo-2-methylpyridine**


Introduction

3-Bromo-6-iodo-2-methylpyridine (CAS No. 1008361-77-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring a methyl group and two different halogens at strategic positions, makes it a versatile synthetic intermediate. The bromine and iodine atoms serve as orthogonal handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. This guide provides a comprehensive, two-part protocol for the reliable synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative references. The narrative emphasizes the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a di-halogenated pyridine requires careful control of regioselectivity. Direct di-halogenation of 2-methylpyridine is often unselective and low-yielding. A more robust strategy involves a stepwise functionalization, introducing the halogens one at a time.

Our retrosynthetic analysis disconnects the target molecule into two key fragments. The final step is a regioselective iodination of a brominated precursor. This approach is strategically sound because the electronic properties of the substituents on the pyridine ring in the intermediate, 3-bromo-2-methylpyridine, strongly direct the incoming electrophilic iodine to the desired C-6 position.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of Key Intermediate: 3-Bromo-2-methylpyridine

The first stage of the synthesis involves the electrophilic bromination of commercially available 2-methylpyridine (also known as 2-picoline).

Mechanism and Rationale

Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. To overcome this, a Lewis acid catalyst, aluminum chloride (AlCl_3), is employed. The AlCl_3 polarizes the molecular bromine (Br_2), generating a potent electrophilic " Br^+ " species. The substitution pattern is governed by the directing effects of the

ring nitrogen (deactivating, meta-directing) and the methyl group (activating, ortho, para-directing). The reaction yields a mixture of isomers, from which the desired 3-bromo-2-methylpyridine can be isolated.[2]

Detailed Experimental Protocol

This protocol is adapted from a procedure described in a patent by Takeda Pharmaceutical Company Limited.[2]

Table 1: Reagents and Materials for Part I

Reagent/Material	Molecular Formula	MW (g/mol)	Amount Used	Moles (mol)	Eq.
2-Methylpyridine	C ₆ H ₇ N	93.13	46.6 g (49.8 mL)	0.50	1.0
Aluminum Chloride (anhydrous)	AlCl ₃	133.34	200 g	1.50	3.0
Bromine	Br ₂	159.81	40.0 g (12.8 mL)	0.25	0.5
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed for extraction	-	-
8 M Sodium Hydroxide	NaOH	40.00	As needed for basification	-	-
Concentrated Hydrochloric Acid	HCl	36.46	As needed for acidification	-	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed for drying	-	-

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with anhydrous aluminum chloride (200 g).
- **Addition of Starting Material:** Carefully add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride. The mixture will become a stirrable slurry.
- **Heating:** Heat the reaction mixture to 100 °C with continuous stirring.
- **Bromination:** At 100 °C, add bromine (40.0 g) dropwise from the dropping funnel over a period of 1 hour.
- **Reaction Completion:** After the addition is complete, continue to stir the mixture at 100 °C for an additional 30 minutes.
- **Quenching:** Cool the reaction mixture to room temperature and then carefully pour it onto ice water. Caution: This is a highly exothermic quench.
- **Acidification & Work-up:** Acidify the aqueous solution with concentrated hydrochloric acid. Wash the acidic solution with ethyl acetate to remove non-basic impurities.
- **Basification & Extraction:** Basify the aqueous layer to a pH > 10 with an 8 M aqueous sodium hydroxide solution. Extract the product with diethyl ether (3x).
- **Drying and Concentration:** Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.^[2]
- **Purification:** Purify the resulting residue by silica gel column chromatography (eluent: hexane/diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.^[2]

Part II: Regioselective Iodination of 3-Bromo-2-methylpyridine

The second stage involves the highly selective iodination of the intermediate synthesized in Part I to yield the final product.

Mechanism and Rationale

The direct iodination of the 3-bromo-2-methylpyridine intermediate is achieved using N-Iodosuccinimide (NIS) as the iodine source. NIS is a mild and efficient electrophilic iodinating agent.^[3] The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent electrophile.^{[4][5]}

The regioselectivity of this reaction is predictable and high. The pyridine ring is influenced by three factors:

- Ring Nitrogen: Deactivating and meta-directing.
- C-2 Methyl Group: Activating and ortho, para-directing.
- C-3 Bromo Group: Deactivating and meta-directing.

The C-6 position is para to the strongly activating methyl group, making it the most electron-rich and sterically accessible position for electrophilic attack. The combined directing effects strongly favor substitution at this position over any other.

Detailed Experimental Protocol

This protocol is based on established methods for the acid-catalyzed iodination of activated aromatic compounds using NIS.^[5]

Table 2: Reagents and Materials for Part II

Reagent/Material	Molecular Formula	MW (g/mol)	Amount (per 10 mmol)	Moles (mmol)	Eq.
3-Bromo-2-methylpyridine	C ₆ H ₆ BrN	172.02	1.72 g	10	1.0
N-Iodosuccinimide (NIS)	C ₄ H ₄ INO ₂	224.99	2.47 g	11	1.1
Trifluoroacetic Acid (TFA)	C ₂ HF ₃ O ₂	114.02	77 µL	1	0.1
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	50 mL	-	-
Sat. Sodium Thiosulfate Sol.	Na ₂ S ₂ O ₃	158.11	As needed for quench	-	-
Sat. Sodium Bicarbonate Sol.	NaHCO ₃	84.01	As needed for wash	-	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed for drying	-	-

Procedure:

- Reaction Setup: Dissolve 3-bromo-2-methylpyridine (1.72 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Reagent Addition: Add N-iodosuccinimide (2.47 g, 11 mmol) to the solution.
- Catalyst Addition: Add trifluoroacetic acid (77 µL, 1 mmol) to the mixture.

- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
- Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS.
- Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure **3-Bromo-6-iodo-2-methylpyridine**.

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow for the two-part synthesis.

Characterization of Final Product

Table 3: Physicochemical Properties of **3-Bromo-6-iodo-2-methylpyridine**

Property	Value	Source
CAS Number	1008361-77-0	[6]
Molecular Formula	C ₆ H ₅ BrIN	[6]
Molecular Weight	297.92 g/mol	-
Appearance	Expected to be a solid at room temp.	-

Note: Detailed analytical data (NMR, MS, etc.) should be acquired on the synthesized material to confirm its identity and purity.

Safety and Handling

- General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
- Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, avoiding inhalation and skin contact.
- Aluminum Chloride (anhydrous): Reacts violently with water. The quenching step is highly exothermic and must be done slowly and with adequate cooling.
- N-Iodosuccinimide (NIS): Can cause skin and eye irritation.
- Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care.
- Dichloromethane (DCM): A volatile solvent. Avoid inhalation.

Conclusion

This guide details a robust and logical two-step synthesis for **3-Bromo-6-iodo-2-methylpyridine**. The strategy relies on an initial electrophilic bromination of 2-methylpyridine to form a key intermediate, followed by a highly regioselective acid-catalyzed iodination using N-Iodosuccinimide. By explaining the mechanistic rationale behind reagent choice and reaction outcomes, this protocol provides researchers with a reliable and understandable pathway to access this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-6-iodo-2-methylpyridine | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. calibrechem.com [calibrechem.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["3-Bromo-6-iodo-2-methylpyridine" synthesis protocol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523688#3-bromo-6-iodo-2-methylpyridine-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com